1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one - 1021070-38-1

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one

Catalog Number: EVT-3063550
CAS Number: 1021070-38-1
Molecular Formula: C20H26N4O
Molecular Weight: 338.455
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic organic compound belonging to the class of pyridazine derivatives. It has been investigated primarily for its potential biological activity, particularly as a potential anticonvulsant. []

Synthesis Analysis

The synthesis of 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one involves a multi-step process starting with α-(2,4-Dimethylphenyl)-α-(4-morpholino)acetonitrile. The process involves reacting the acetonitrile with ethyl acrylate to form ethyl γ-cyano-γ-(2,4-Dimethylphenyl)-γ-morpholinobutyrate. This compound is then condensed with hydrazine to yield 6-(2,4-Dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone. A bromination-dehydrobromination sequence is then employed to obtain 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinone. The final step involves converting this compound to 3-chloro-6-(2,4-Dimethylphenyl)pyridazine followed by aminolysis with 1-amino-2-methylpropan-1-one to yield the target compound. []

Mechanism of Action

While 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one has been investigated for its potential anticonvulsant activity, the precise mechanism of action remains to be fully elucidated. [] Studies exploring structure-activity relationships suggest that hydrophobic parameters and the electron-withdrawing properties of substituents on the phenyl ring contribute to anticonvulsant activity. [] Further research is needed to determine the specific molecular targets and signaling pathways involved.

Applications

The primary application explored for 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is its potential as an anticonvulsant agent. Research has focused on evaluating its ability to antagonize various seizure models in mice, including maximal electroshock, pentylenetetrazole, picrotoxin, and bicuculline-induced seizures. []

Compound Description: This series encompasses four compounds: methanone, methanone, methanone, and methanone. These compounds were synthesized and characterized by FTIR, 1H NMR, and LC-MS spectroscopic techniques, and their crystal structures were determined by single-crystal X-ray diffraction [ [] ]. These compounds were studied for their structural features and supramolecular architectures.

Relevance: These compounds share a common structural motif with 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one: the aryl-piperazine core. This core is substituted with various aryl groups in the related compounds, while the main compound features a pyridazine ring connected to the aryl-piperazine moiety. []

N′-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(Substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: This research presents the synthesis and characterization of a novel series of N′-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones. These compounds were evaluated for their antimicrobial activity and underwent molecular docking studies with BAX protein. [ [] ]

Relevance: This series shares a common structural element with 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one: the piperazin-1-yl moiety connected to a pyridazine ring. In the related compounds, the pyridazine ring is further fused with a nitroimidazole ring. []

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits excellent pharmacokinetic properties and shows high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. [ [] ]

Relevance: AZD5153 contains a piperazine ring, a key structural component also found in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. AZD5153 also features a triazolopyridazine ring system, highlighting the exploration of various heterocyclic systems in combination with the piperazine core for potential biological activities. []

(2E)-1-{4-[2-(4-Chlorophenyl)-4-substitutedimino-1,3,5-dithiazino-6-yl]aminophenyl}-3-(3,4-dimet-hoxyphenyl)prop-2-en-1-one

Compound Description: This research focuses on the synthesis of a series of (2E)-1-{4-[2-(4-chlorophenyl)-4-substitutedimino-1,3,5-dithiazino-6-yl]aminophenyl}-3-(3,4-dimet-hoxyphenyl)prop-2-en-1-ones. These compounds were synthesized by reacting (2E)-1-{4-[5-(4-chlorophenyl)-2,4-dithiobiureto]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one with N-substituted isocyanodichlorides. Their structures were characterized through spectral studies and elemental analysis. [ [] ]

Relevance: While lacking the piperazine ring, these compounds, like 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one, utilize substituted aryl groups and explore the biological activity of various heterocyclic systems, in this case, the 1,3,5-dithiazine ring. []

1-(Pyridazin-3-yl)-3-oxidopyridinium Betaines

Compound Description: This study investigates the regio- and stereoselectivity of two 1-(Pyridazin-3-yl)-3-oxidopyridinium betaines: 1-(6-Phenyl) and 1-(6-(4-tolyl)-3-oxidopyridinium betaines. These compounds act as 1,3-dipoles and react with both 2π- and 4π- conjugated olefins to form cycloadducts. [ [] ]

Relevance: These compounds feature a pyridazine ring, a core component also present in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. In the related compounds, the pyridazine ring is connected to a pyridinium betaine, while the main compound has a piperazine ring attached to the pyridazine. This highlights the focus on exploring diverse chemical modifications around the pyridazine ring system. []

2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one (P4B)

Compound Description: P4B is a novel cellulose biosynthesis inhibitor discovered through a screen for molecules that inhibit Arabidopsis seedling growth. P4B inhibits cellulose synthesis and interacts with the CESA3 gene, potentially impacting cellulose synthase complex activity and influencing cortical microtubule dynamics. [ [] ]

Relevance: P4B shares a crucial structural feature with 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one: the piperazin-1-yl moiety connected to a pyridazine ring. P4B contains a piperidine ring linked to the pyridazine, while the main compound has a 2,4-dimethylphenyl group. This difference emphasizes the impact of varying substitutions on the pyridazine ring on biological activity. []

1-[2(3/7)-benzothiazolone-3-yl]propanoylmorpholine

Compound Description: This compound is a morpholine derivative of benzothiazolone. Its structure was confirmed through X-ray crystallography, revealing specific bond lengths, angles, and torsional angles within the molecule. [ [] ]

Relevance: Although lacking both the piperazine and pyridazine rings found in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one, this compound represents the investigation of heterocyclic systems for potential biological activities. The focus on benzothiazolone in this research indicates a broader interest in exploring different heterocyclic scaffolds. []

(Z)-2,4-dibromo-6-(4-(piperazin-1-yl)but-1-en-1-yl)phenol (HL)

Compound Description: HL is a piperazine-appended Schiff base chemosensor designed to selectively detect Zn(II) and Cl- ions. It exhibits aggregation-induced emission (AIE) properties, demonstrating varying emission colors in different solvent environments, which facilitates the differentiation of the targeted analytes. [ [] ]

Relevance: HL contains a piperazine ring, a structural element shared with 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. While the main compound uses pyridazine, HL utilizes a phenol-based Schiff base for its sensing capabilities, showcasing the versatility of the piperazine moiety in different chemical contexts. []

Compound Description: This research describes 2,4 di [(hetero) -arylamino] -pyrimidine derivatives designed as inhibitors of Zap-70 and/or SYK. The chemical structures are defined with various substituents on the pyrimidine ring and the attached arylamine groups. [ [] ]

Relevance: While lacking the piperazine ring present in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one, these compounds demonstrate the use of arylamino substituents on a heterocyclic core, similar to the 2,4-dimethylphenyl group in the main compound. The study of pyrimidine derivatives emphasizes the investigation of diverse heterocyclic systems for potential therapeutic applications. []

1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

Compound Description: This research focuses on the structural analysis of seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles. The X-ray structures of these compounds are compared to that of J147, a drug investigated for treating Alzheimer's disease. Computational studies are also employed to examine the relationship between the 1,2,3-triazoles and J147, both bearing a CF3 substituent. [ [] ]

Relevance: This series, like 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one, highlights the exploration of different aryl substituents in the context of heterocyclic compounds. While the main compound uses a pyridazine ring, the related compounds center on 1,2,3-triazoles, demonstrating the broad interest in diverse heterocyclic scaffolds for medicinal chemistry. []

[H]A-585539 [(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane]

Compound Description: [H]A-585539 is a selective high-affinity α7 neuronal nicotinic receptor agonist. It exhibits rapid kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for characterizing this receptor subtype. Its binding properties were studied in both rat and human brain tissue. [ [, ] ]

Relevance: [H]A-585539 features a phenylpyridazin-3-yl moiety, closely related to the structural core of 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. While the main compound contains a piperazine ring linked to the pyridazine, [H]A-585539 incorporates a bicycloheptane system. This comparison highlights the exploration of different cyclic structures for modulating the activity and properties of pyridazine-based compounds. [] , []

Compound Description: These two compounds are pyrido[3,4-c]pyridazine derivatives synthesized by reacting ethylcyanoacetate with substituted phenylhydrazono derivatives of 3-oxobutyrate. Their structures were characterized using 1H, 13C, and 15N NMR spectroscopy. The structure of the first compound was confirmed by single-crystal X-ray analysis. [ [] ]

Relevance: These compounds are structurally related to 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one through the presence of a pyridazine ring. Notably, both related compounds feature a fused pyrido[3,4-c]pyridazine system and incorporate dimethylphenyl or chloromethylphenyl groups, similar to the dimethylphenyl substitution in the main compound. []

fac-[(ppyEt)Re(CO)3Br]

Compound Description: fac-[(ppyEt)Re(CO)3Br] is a mononuclear Re(I) complex derived from a pyrroline-pyrazolyl-pyridazine ligand (ppyEt). Its structure, characterized by X-ray crystallography, features a non-regular octahedron around the rhenium(I) center with a bromide ligand. The molecule exhibits intramolecular hydrogen bonding and specific coplanarity features due to these interactions. [ [] ]

Relevance: This compound contains a pyridazine ring within its complex ligand system, mirroring the presence of a pyridazine ring in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. While the main compound focuses on organic modifications of the pyridazine ring, fac-[(ppyEt)Re(CO)3Br] incorporates the pyridazine into a metal complex, highlighting the potential for incorporating this heterocycle into diverse chemical architectures. []

Compound Description: This research investigates the synthesis and anticonvulsant activity of 3-GABA and piperazine derivatives of 6-(substituted-phenyl)pyridazines. Several compounds were synthesized and screened in mice for their ability to antagonize maximal electroshock seizures. [ [] ]

Relevance: These compounds are structurally related to 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one due to the presence of both a piperazine ring and a pyridazine ring within their structures. This series further investigates the impact of different substituents on the phenyl ring attached to the pyridazine, emphasizing the importance of structural modifications for modulating biological activity. []

O2-(2,4-Dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K)

Compound Description: JS-K is a glutathione S-transferase (GST)-activated nitric oxide generator. It exhibits potent anti-leukemic activity and has been investigated for its potential in treating multiple myeloma. JS-K induces apoptosis in multiple myeloma cells and can overcome in vitro drug resistance. [ [] ]

Relevance: JS-K incorporates a piperazin-1-yl moiety, a key structural element also found in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. This highlights the diverse applications of the piperazine ring in designing compounds with varying biological activities. []

6,7-DIHYDRO-5H-PYRAZOLO[1,2-a]PYRAZOLE-1-ONES

Compound Description: This invention focuses on 6,7-DIHYDRO-5H-PYRAZOLO[1,2-a]PYRAZOLE-1-ONES as inhibitors of inflammatory cytokine release from cells. The invention includes various substitutions on the core structure to modify its properties. [ [] ]

Relevance: While lacking the piperazine and pyridazine rings found in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one, these compounds represent the broader exploration of heterocyclic compounds for therapeutic applications, focusing on anti-inflammatory activity in this case. []

Relevance: E3024 shares the key structural feature of a piperazine ring with 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. While both compounds utilize the piperazine moiety, E3024 incorporates it into a more complex imidazopyridazinone system, demonstrating the versatility of this cyclic structure in different pharmacological contexts. []

Compound Description: This patent describes new pyrimidine derivatives containing a pirimidinilalkylthio group. The compounds have various substituents on the pyrimidine ring and the alkylthio chain, aiming to develop potential pharmaceutical agents. [ [] ]

Relevance: This series shares the common feature of a substituted pyrimidine ring with 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one, although it lacks the piperazine moiety. The patent emphasizes the exploration of diverse substituents on the pyrimidine ring for modifying biological activities, similar to the variations in the main compound's structure. []

Benzimidazole derivatives

Compound Description: This research focuses on benzimidazole derivatives and their isomers, specifically as angiotensin antagonists. The patent describes a range of structural variations with different substituents on the benzimidazole ring, exploring their potential in treating cardiovascular diseases. [ [] ]

Relevance: While not directly containing a piperazine or pyridazine ring, the exploration of benzimidazole derivatives in this research, like in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one, showcases the wider interest in utilizing and modifying heterocyclic compounds for developing pharmaceuticals. []

Compound Description: These compounds represent impurities identified during the synthesis of olanzapine, an antipsychotic drug. They were characterized using spectral data (IR, NMR, and Mass) to understand their structures and potential impact on olanzapine's purity and efficacy. [ [] ]

Relevance: This group of compounds features a piperazine ring, a core structural element also found in 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. While the main compound utilizes a pyridazine ring, these related compounds incorporate the piperazine moiety into a thiadiazabenzo[f]azulene system. The identification of these impurities highlights the importance of understanding the formation and control of side products during drug synthesis, which can affect the purity and ultimately the safety and efficacy of the final pharmaceutical product. []

Properties

CAS Number

1021070-38-1

Product Name

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one

IUPAC Name

1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one

Molecular Formula

C20H26N4O

Molecular Weight

338.455

InChI

InChI=1S/C20H26N4O/c1-14(2)20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)17-6-5-15(3)13-16(17)4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

IXRYSUYFIYFRHR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.